molecular formula C23H19N5O B10868407 3-methyl-1-phenyl-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-1H-pyrazol-5-ol

3-methyl-1-phenyl-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-1H-pyrazol-5-ol

Cat. No.: B10868407
M. Wt: 381.4 g/mol
InChI Key: UCUIIUCCHQVACM-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent purity products, which can be isolated by simple filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium acetate, various benzaldehydes, and oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL exerts its effects involves interaction with various molecular targets. For instance, its cytotoxic effects on cancer cells are mediated through the activation of autophagy proteins and p53-mediated apoptosis . The compound’s radical scavenging activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL apart is its unique structural motif, which allows for a diverse range of chemical reactions and biological activities. Its ability to act as a radical scavenger and its cytotoxic properties make it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H19N5O/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3

InChI Key

UCUIIUCCHQVACM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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